Cas no 2229357-42-8 (3-(2-bromoethyl)-2-chloro-6-methylpyridine)
3-(2-bromoethyl)-2-chloro-6-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-bromoethyl)-2-chloro-6-methylpyridine
- 2229357-42-8
- EN300-1925916
-
- Inchi: 1S/C8H9BrClN/c1-6-2-3-7(4-5-9)8(10)11-6/h2-3H,4-5H2,1H3
- InChI Key: OBERNIFAYYQCNO-UHFFFAOYSA-N
- SMILES: BrCCC1C(=NC(C)=CC=1)Cl
Computed Properties
- Exact Mass: 232.96069g/mol
- Monoisotopic Mass: 232.96069g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9Ų
3-(2-bromoethyl)-2-chloro-6-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925916-0.05g |
3-(2-bromoethyl)-2-chloro-6-methylpyridine |
2229357-42-8 | 0.05g |
$1032.0 | 2023-09-17 | ||
| Enamine | EN300-1925916-0.1g |
3-(2-bromoethyl)-2-chloro-6-methylpyridine |
2229357-42-8 | 0.1g |
$1081.0 | 2023-09-17 | ||
| Enamine | EN300-1925916-0.25g |
3-(2-bromoethyl)-2-chloro-6-methylpyridine |
2229357-42-8 | 0.25g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1925916-0.5g |
3-(2-bromoethyl)-2-chloro-6-methylpyridine |
2229357-42-8 | 0.5g |
$1180.0 | 2023-09-17 | ||
| Enamine | EN300-1925916-1.0g |
3-(2-bromoethyl)-2-chloro-6-methylpyridine |
2229357-42-8 | 1g |
$1229.0 | 2023-05-31 | ||
| Enamine | EN300-1925916-2.5g |
3-(2-bromoethyl)-2-chloro-6-methylpyridine |
2229357-42-8 | 2.5g |
$2408.0 | 2023-09-17 | ||
| Enamine | EN300-1925916-5.0g |
3-(2-bromoethyl)-2-chloro-6-methylpyridine |
2229357-42-8 | 5g |
$3562.0 | 2023-05-31 | ||
| Enamine | EN300-1925916-10.0g |
3-(2-bromoethyl)-2-chloro-6-methylpyridine |
2229357-42-8 | 10g |
$5283.0 | 2023-05-31 | ||
| Enamine | EN300-1925916-1g |
3-(2-bromoethyl)-2-chloro-6-methylpyridine |
2229357-42-8 | 1g |
$1229.0 | 2023-09-17 | ||
| Enamine | EN300-1925916-5g |
3-(2-bromoethyl)-2-chloro-6-methylpyridine |
2229357-42-8 | 5g |
$3562.0 | 2023-09-17 |
3-(2-bromoethyl)-2-chloro-6-methylpyridine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 3-(2-bromoethyl)-2-chloro-6-methylpyridine
Introduction to 3-(2-bromoethyl)-2-chloro-6-methylpyridine (CAS No. 2229357-42-8)
3-(2-bromoethyl)-2-chloro-6-methylpyridine, identified by its Chemical Abstracts Service (CAS) number 2229357-42-8, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule, featuring a pyridine core with substituents that include a bromoethyl group, a chloro group, and a methyl group, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry.
The compound's structure is characterized by a pyridine ring, which is a nitrogen-containing aromatic heterocycle. This core structure is pivotal in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The presence of the 2-chloro and 6-methyl substituents on the pyridine ring enhances its reactivity and functionalization potential, making it a valuable intermediate in organic synthesis.
The 2-bromoethyl side chain attached to the pyridine ring introduces another layer of reactivity. Bromoethylation reactions are commonly employed in drug development to introduce bromine atoms into molecular structures, which can serve as handles for further functionalization or as pharmacophoric elements. The combination of these substituents makes 3-(2-bromoethyl)-2-chloro-6-methylpyridine a promising candidate for the synthesis of novel compounds with potential therapeutic effects.
In recent years, there has been growing interest in developing new methodologies for constructing complex molecular architectures using readily available starting materials. The compound 3-(2-bromoethyl)-2-chloro-6-methylpyridine fits well into this trend, as it can serve as a building block for more intricate molecules. Researchers have been exploring its utility in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.
One of the most compelling aspects of 3-(2-bromoethyl)-2-chloro-6-methylpyridine is its role in the development of small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in diseases such as cancer, Alzheimer's disease, and HIV/AIDS. By designing molecules that can modulate these interactions, researchers aim to develop new therapeutic strategies. The bromoethyl group provides a convenient site for further derivatization, allowing chemists to tailor the properties of the resulting compounds.
Recent studies have highlighted the compound's potential in the field of antiviral research. The pyridine scaffold is known to be present in many antiviral drugs due to its ability to interact with biological targets effectively. For instance, derivatives of pyridine have been shown to inhibit viral enzymes and disrupt viral replication cycles. The unique substitution pattern of 3-(2-bromoethyl)-2-chloro-6-methylpyridine makes it an attractive candidate for designing new antiviral agents.
The agrochemical industry has also shown interest in this compound due to its potential as a precursor for developing novel pesticides and herbicides. Pyridine-based compounds are widely used in agriculture due to their efficacy in protecting crops from pests and diseases. The structural features of 3-(2-bromoethyl)-2-chloro-6-methylpyridine, particularly the presence of halogen atoms and alkyl groups, make it suitable for further functionalization into bioactive molecules that can interact with biological targets in pests.
In conclusion, 3-(2-bromoethyl)-2-chloro-6-methylpyridine (CAS No. 2229357-42-8) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new therapeutic targets and methodologies, compounds like this are likely to play an increasingly important role in drug discovery and development.
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